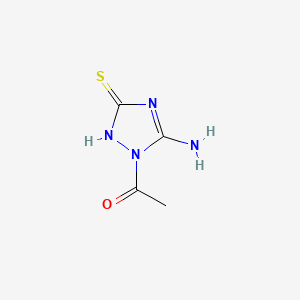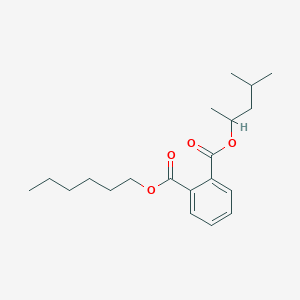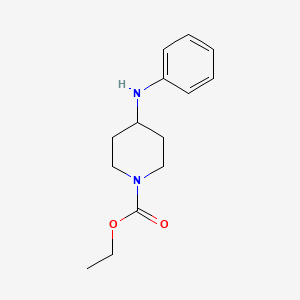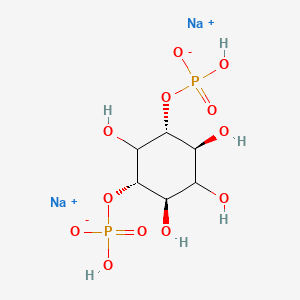![molecular formula C3H7NO3 B569819 [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid CAS No. 136743-38-9](/img/new.no-structure.jpg)
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is a deuterated analog of 3-amino-2-hydroxypropanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid typically involves the incorporation of deuterium atoms into the 3-amino-2-hydroxypropanoic acid structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Chemical Reduction: Employing deuterated reducing agents to introduce deuterium atoms during the reduction process.
Enzymatic Methods: Using enzymes that can incorporate deuterium atoms into specific positions of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological approaches to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and the desired level of deuterium incorporation.
化学反応の分析
Types of Reactions
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.
作用機序
The mechanism of action of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Amino-2-hydroxypropanoic Acid: The non-deuterated analog with similar chemical properties but different physical characteristics.
Deuterated Amino Acids: Other amino acids with deuterium incorporation, such as deuterated alanine or glycine.
Uniqueness
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is unique due to its specific deuterium incorporation, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. Its use in NMR spectroscopy and other analytical techniques makes it a valuable tool in scientific research.
特性
CAS番号 |
136743-38-9 |
|---|---|
分子式 |
C3H7NO3 |
分子量 |
107.105 |
IUPAC名 |
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |
InChIキー |
BMYNFMYTOJXKLE-MVPYEHFYSA-N |
SMILES |
C(C(C(=O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)
